molecular formula C5H6IN3 B12955684 4-Iodo-N-methylpyrimidin-2-amine

4-Iodo-N-methylpyrimidin-2-amine

Cat. No.: B12955684
M. Wt: 235.03 g/mol
InChI Key: OWOHPYORFPCMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-N-methylpyrimidin-2-amine is a halogenated pyrimidine derivative designed for use as a key synthetic intermediate in research and development, particularly in the field of medicinal chemistry. The iodine atom at the 4-position of the pyrimidine ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. These reactions allow researchers to construct more complex bi-aryl or alkyl-aryl structures, which are common motifs in pharmaceutical compounds . The methylamino group at the 2-position can influence the electronic properties of the ring and contribute to hydrogen bonding, which may enhance interactions with biological targets . This scaffold is of significant value in the synthesis of purine analogs and other nitrogen-containing heterocycles, which are prominent structures in numerous bioactive molecules and approved drugs . As a building block, it facilitates the exploration of new chemical space in drug discovery projects, including the development of potential kinase inhibitors and anticancer agents. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H6IN3

Molecular Weight

235.03 g/mol

IUPAC Name

4-iodo-N-methylpyrimidin-2-amine

InChI

InChI=1S/C5H6IN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9)

InChI Key

OWOHPYORFPCMEX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-methylpyrimidin-2-amine typically involves the iodination of N-methylpyrimidin-2-amine. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrimidine ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the iodine atom.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azido or cyano derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as N-oxides, can be obtained.

    Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized.

Scientific Research Applications

4-Iodo-N-methylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

Compound Name Substituent Position Halogen Key Properties/Applications Reference
This compound 4 I High steric bulk; potential radioimaging applications
5-Iodopyrimidin-2-amine 5 I Forms polymeric tapes via N–H⋯N hydrogen bonds; used in coordination polymers
3-Iodo-2-methylpyridin-4-amine 3 (pyridine ring) I Pyridine derivative; limited data on applications
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine 4 Cl Chlorine’s smaller size enhances reactivity; used in kinase inhibitor synthesis

Key Observations :

  • Iodine vs.
  • Positional Isomerism : Moving the iodine from the 4- to 5-position (as in 5-Iodopyrimidin-2-amine) disrupts hydrogen-bonding patterns, affecting crystal packing and supramolecular assembly .

N-Substituent Variations

Compound Name N-Substituent Key Functional Attributes Reference
This compound N-Methyl Enhanced metabolic stability due to methyl group
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine 2-Methylindazole Antitumor activity; structural similarity to pazopanib derivatives
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Benzimi-dazole Dual hydrogen-bond donor/acceptor capacity; antimicrobial applications

Key Observations :

  • Methyl vs.

Crystallographic Trends

  • Hydrogen Bonding: 2-Aminopyrimidines typically form N–H⋯N hydrogen-bonded networks. For example, 5-Iodopyrimidin-2-amine assembles into polymeric tapes along the a-axis, a feature disrupted by steric substituents like iodine at the 4-position .

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